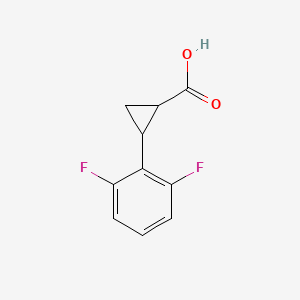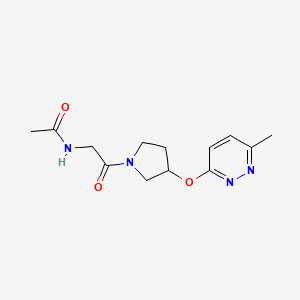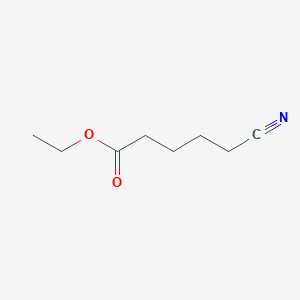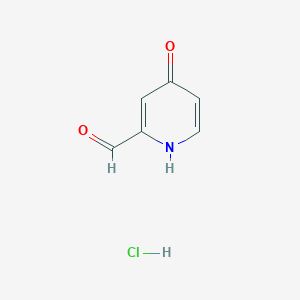
N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H27N3O6 and its molecular weight is 489.528. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Properties
One study discusses the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives, highlighting their potential for forming gels or crystalline solids upon treatment with mineral acids. This research indicates the compound's relevance in materials science, particularly in the formation of gels and crystalline structures with potential applications in drug delivery systems or materials engineering (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Chemical Transformations
Another study outlines a high-yielding cyclization process for an N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide derivative, leading to the synthesis of (±)-crispine A. This demonstrates the compound's utility in synthetic organic chemistry, particularly in the synthesis of complex molecules with potential pharmaceutical applications (King, 2007).
Antitumor Activity
Research on 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the compound , has shown significant antitumor activity. This suggests potential applications of the compound in the development of new anticancer agents, highlighting the importance of its structural motif in medicinal chemistry (Al-Suwaidan et al., 2016).
Analgesic and Anti-Inflammatory Activities
The synthesis and evaluation of analgesic and anti-inflammatory activities of related compounds, such as (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides, offer insights into the therapeutic potential of similar compounds. This research suggests the possible utility of the compound in the development of new pain management and anti-inflammatory drugs (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves the condensation of 3,4-dimethoxyphenethylamine with 3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid, followed by the addition of acetic anhydride to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid", "Acetic anhydride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine (1.0 g, 6.2 mmol) in diethyl ether (20 mL) and add hydrochloric acid (1.0 M, 6.2 mmol) dropwise with stirring. Cool the mixture to 0°C and add sodium nitrite (0.7 g, 10.2 mmol) in water (5 mL) dropwise. Stir the mixture for 30 minutes at 0°C.", "Step 2: Dissolve 3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid (1.5 g, 5.2 mmol) in diethyl ether (20 mL) and add sodium hydroxide (1.0 M, 5.2 mmol) dropwise with stirring. Cool the mixture to 0°C and add the diazonium salt solution from step 1 dropwise. Stir the mixture for 1 hour at 0°C.", "Step 3: Filter the mixture and wash the solid with diethyl ether. Dissolve the solid in acetic anhydride (10 mL) and heat the mixture to 80°C for 2 hours. Cool the mixture to room temperature and pour it into water (50 mL). Extract the product with diethyl ether (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 4: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent. Collect the fractions containing the product and evaporate the solvent under reduced pressure to obtain the pure product as a white solid (yield: 1.2 g, 60%)." ] } | |
CAS-Nummer |
899923-23-0 |
Molekularformel |
C27H27N3O6 |
Molekulargewicht |
489.528 |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C27H27N3O6/c1-34-20-11-9-19(10-12-20)30-26(32)21-6-4-5-7-22(21)29(27(30)33)17-25(31)28-15-14-18-8-13-23(35-2)24(16-18)36-3/h4-13,16H,14-15,17H2,1-3H3,(H,28,31) |
InChI-Schlüssel |
KTMHSCKYSRULDY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-bromo-N-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2602324.png)

![5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid](/img/structure/B2602327.png)

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602329.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2602331.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2602332.png)
